molecular formula C35H26 B1361228 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene CAS No. 2519-10-0

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene

Cat. No. B1361228
CAS RN: 2519-10-0
M. Wt: 446.6 g/mol
InChI Key: YGLVWOUNCXBPJF-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene (PPCP) is an organic compound that is composed of five benzene rings linked together in a linear arrangement. It is a colorless solid that is insoluble in water and has a melting point of 144-146°C. PPCP is a highly versatile compound that has a wide range of applications in the fields of chemistry, materials science, and biochemistry. In particular, it has been used for the synthesis of a variety of compounds, as well as for the study of the mechanisms of action of various biochemical processes.

Scientific research applications

Coordination Chemistry

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene (PPCP) demonstrates significant applications in coordination chemistry. Its structural rigidity and steric saturation contribute to distinct structural and geometric properties in its complexes. This differentiates its chemistry from the parent cyclopentadiene, making it valuable in studying coordination and general chemistry of such systems (Field, Lindall, Masters, & Clentsmith, 2011).

Optical Waveguide Properties

PPCP has shown promise in the field of optical waveguides. Its single-crystalline microrods prepared via a simple solution process can absorb and propagate photoluminescence emissions efficiently. This indicates potential applications in low optical loss and feasible signal transfer in optical technologies (Xiao, Peng, Wang, Wu, Liu, & Pan, 2016).

Electrochemical Applications

The electrochemical behavior of PPCP and its derivatives has been explored, particularly in low-temperature conditions. Understanding its reducibility and the resulting anionic and radical forms opens avenues for applications in electrochemical processes and reactions (Farnia, Marcuzzi, & Sandonà, 1999).

Synthesis and Characterization

PPCP's role in the synthesis of various compounds, including its reactions with acyl chlorides, has been studied. This research contributes to a deeper understanding of the synthesis and characterization of cyclopentadiene derivatives, which can be leveraged in developing new synthetic methods (Schumann, Kucht, & Kucht, 1992).

Polymerization and Material Science

PPCP is also significant in material science, particularly in polymerization processes. For example, its derivatives have been used in the polymerization of 3-methyl-1,3-pentadiene, yielding crystalline polymers. These applications highlight PPCP’s potential in the development of new materials with specific properties (Ricci, Leone, Boglia, Bertini, Boccia, & Zetta, 2009).

Catalysis

In catalysis, PPCP derivatives have been employed as ligands in various reactions. This includes its use in the trimerisation of ethylene to 1-hexene using a chromium-based catalyst system. Such applications demonstrate PPCP’s versatility in catalysis, enabling the efficient production of valuable industrial chemicals (Mahomed, Bollmann, Dixon, Gokul, Griesel, Grove, Hess, Maumela, & Pepler, 2003).

properties

IUPAC Name

(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H26/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25,31H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLVWOUNCXBPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348319
Record name 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene

CAS RN

2519-10-0
Record name 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
Reactant of Route 2
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
Reactant of Route 3
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
Reactant of Route 4
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
Reactant of Route 5
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
Reactant of Route 6
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene

Citations

For This Compound
71
Citations
J Ye, Y Gao, L He, T Tan, W Chen, Y Liu, Y Wang… - Dyes and …, 2016 - Elsevier
Three highly fluorescent blue-emitting molecules, namely 1,2-diphenyl-4-thiophenyl-1,3-cyclopentadiene (DPCP 1), 1,2-diphenyl-4-(4-thiophenyl)phenyl)-1,3-cyclopentadiene (DPCP 2…
Number of citations: 17 www.sciencedirect.com
Y Xiao, HD Peng, JY Wang, HD Wu, ZH Liu… - Physical Chemistry …, 2016 - pubs.rsc.org
Single-crystalline 1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene (PPCP) microrods were prepared by a facile solution process. The PPCP microrods with smooth surfaces could absorb …
Number of citations: 7 pubs.rsc.org
J Ye, X Huang, Y Gao, X Wang, T Zheng, Y Lin, X Liu… - …, 2015 - pubs.rsc.org
Fluorescent organic nanospheres, pod-like connecting spheres and microrods based on 1,2-diphenyl-4-(4-dibenzothienyl)phenyl-1,3-cyclopentadiene (DPCP) have been prepared via …
Number of citations: 7 pubs.rsc.org
J Ye, L Xu, Y Gao, H Wang, Y Ding, D Deng, W Gong… - Synthetic metals, 2013 - Elsevier
The uniform microrods, microspikes, and monodispersed microspheres of 1,2-diphenyl-4-(4-methoxyphenyl)-1,3-cyclopentadiene (PMPCP) were prepared by a facile solvent …
Number of citations: 6 www.sciencedirect.com
Y Ohmori, Y Hironaka, M Yoshida, N Tada, A Fujii… - Synthetic metals, 1997 - Elsevier
Electroluminescent (EL) diodes utilizing poly(3-alkylthiophene) (P3AT) containing fluorescent dyes have been fabricated. It has more than 500 times higher EL efficiency in P3AT diodes …
Number of citations: 18 www.sciencedirect.com
H Mahomed, A Bollmann, JT Dixon, V Gokul… - Applied Catalysis A …, 2003 - Elsevier
A four-component homogeneous catalyst system comprising a substituted cyclopentadiene ligand, a chromium compound, an alkyl aluminium and a halogen source is effective for the …
Number of citations: 72 www.sciencedirect.com
XC Gao, H Cao, L Huang, YY Huang, BW Zhang… - Applied surface …, 2003 - Elsevier
In order to fully understand the dependence of device electroluminescence (EL) on the chemical structure of two light-emitting materials: 1,2,3,4-tetraphenyl-1,3-cyclopentadiene (TPCP) …
Number of citations: 17 www.sciencedirect.com
N Tada, A Fujii, Y Ohmori… - IEEE Transactions on …, 1997 - ieeexplore.ieee.org
Multicolor-emitting organic electroluminescent (EL) diodes have been realized utilizing a vapor-deposited multilayer structure. Two types of layer structure have been employed to …
Number of citations: 24 ieeexplore.ieee.org
Y Ohmori, Y Hironaka, M Yoshida… - … LEOS'96 9th Annual …, 1996 - ieeexplore.ieee.org
Electroluminescent (EL) diodes utilizing poly(3-alkylthiophene) (P3AT) containing fluorescent dyes have been fabricated. It has more than 500 times higher EL efficiency in P3AT diodes …
Number of citations: 0 ieeexplore.ieee.org
S Fujita, T Nakazawa, M Asano… - Japanese Journal of …, 2000 - iopscience.iop.org
Photoluminescence (PL) dynamics of aluminumquinoline (Alq 3; tris (8-hydroxyquinoline) aluminum)-based organic multilayer structures, ie, Alq 3/oxadiazole (t-BuPBD;(2-(4-biphenylyl)…
Number of citations: 44 iopscience.iop.org

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